4-Metil-2-pentanona oxima

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

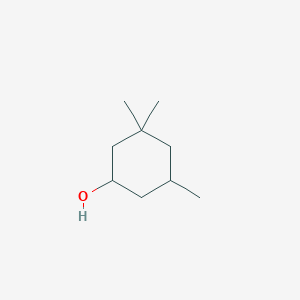

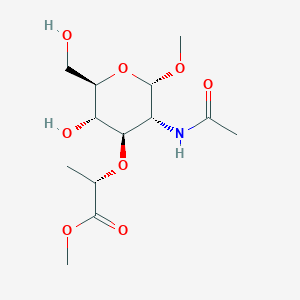

4-Methyl-2-pentanone oxime is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Methyl-2-pentanone oxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-2-pentanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-pentanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Disolvente para Nitrocelulosa, Gomas y Resinas

4-Metil-2-pentanona oxima se usa como disolvente para nitrocelulosa, gomas y resinas . Ayuda a disolver estas sustancias para varias aplicaciones, incluyendo la producción de pinturas, barnices y lacas .

Disolvente para Pinturas y Barnices

Este compuesto también se usa como disolvente en pinturas y barnices . Ayuda a reducir la viscosidad de estas sustancias, haciéndolas más fáciles de aplicar y permitiendo que se sequen rápidamente.

Disolvente para Lacas

This compound se usa como disolvente en lacas . Ayuda a proporcionar un acabado liso y brillante a las superficies donde se aplican estas lacas.

Disolvente para Ciertos Polímeros

Este compuesto se usa como disolvente para ciertos polímeros . Ayuda a disolver estos polímeros para varias aplicaciones, incluyendo la producción de plásticos y fibras.

Agente Desnaturalizante

Safety and Hazards

Direcciones Futuras

There are concerns about the toxicity of 4-Methyl-2-pentanone oxime, similar to those surrounding Methyl Ethyl Ketoxime (MEKO). Germany has proposed to the European Chemicals Agency (ECHA) for 2-Pentanone Oxime to be included in their Community Rolling Action Plan (CoRAP), which prioritizes substances to be evaluated over a 3-year period . As a result, 2-Pentanone Oxime is expected to be classified as a Carcinogen Category 1B .

Mecanismo De Acción

Target of Action

The primary target of 4-Methyl-2-pentanone oxime is aldehydes and ketones . The compound interacts with these targets through a nucleophilic addition reaction .

Mode of Action

4-Methyl-2-pentanone oxime interacts with its targets through a process known as oxime formation . In this process, the oxygen atom in the oxime acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a dead-end process, forming a reversible hemiketal . On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes affects the concentration of ketones in the system . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone, according to Le Châtelier’s Principle .

Result of Action

The primary result of the action of 4-Methyl-2-pentanone oxime is the formation of oximes from aldehydes and ketones . This process is essentially irreversible, leading to a decrease in the concentration of the ketone .

Action Environment

The action of 4-Methyl-2-pentanone oxime can be influenced by various environmental factors. For instance, the presence of strong acids or oxidizing agents can potentially lead to dangerous reactions . Additionally, the compound should be stored in a well-ventilated environment and in a closed container to avoid contact with air . Proper laboratory practices and safety precautions should be followed when handling 4-Methyl-2-pentanone oxime .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-Methyl-2-pentanone oxime involves the conversion of 4-Methyl-2-pentanone to its oxime derivative using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "4-Methyl-2-pentanone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 4-Methyl-2-pentanone (1 mole) in water (100 mL) in a round bottom flask.", "Step 2: Add hydroxylamine hydrochloride (1.2 mole) and sodium hydroxide (1.2 mole) to the flask and stir the mixture for 2 hours at room temperature.", "Step 3: After 2 hours, extract the product with ether (3x50 mL).", "Step 4: Dry the ether layer with anhydrous sodium sulfate and evaporate the ether under reduced pressure to obtain 4-Methyl-2-pentanone oxime as a colorless oil." ] } | |

Número CAS |

105-44-2 |

Fórmula molecular |

C6H13NO |

Peso molecular |

115.17 g/mol |

Nombre IUPAC |

(NZ)-N-(4-methylpentan-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C6H13NO/c1-5(2)4-6(3)7-8/h5,8H,4H2,1-3H3/b7-6- |

Clave InChI |

ZKALVNREMFLWAN-SREVYHEPSA-N |

SMILES isomérico |

CC(C)C/C(=N\O)/C |

SMILES |

CC(C)CC(=NO)C |

SMILES canónico |

CC(C)CC(=NO)C |

| 30669-66-0 105-44-2 |

|

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-methyl-2-pentanone oxime in studying plant-insect interactions?

A: 4-Methyl-2-pentanone oxime has been identified as a potential volatile cue used by larvae of the moth Utetheisa ornatrix to locate seed pods of their host plant, Crotalaria pumila []. This compound, along with other volatiles emitted by the pods, attracts the larvae, potentially influencing their feeding behavior and development. Further research is needed to confirm its role as a specific attractant and its impact on the ecological interactions between the moth and its host plant.

Q2: Can microorganisms be utilized for the synthesis of optically active amines? How does 4-methyl-2-pentanone oxime play a role in this process?

A: Yes, research has shown that certain yeast cultures exhibit oxime reductase activity and can selectively reduce oximes to their corresponding optically active amines [, ]. In these studies, 4-methyl-2-pentanone oxime served as a model substrate to screen and identify yeast cultures capable of performing this biotransformation. This finding highlights the potential of using biocatalysts like yeast for the sustainable and enantioselective synthesis of valuable chiral amines.

Q3: How is 4-methyl-2-pentanone oxime employed in analytical chemistry, particularly in the context of human health?

A: 4-methyl-2-pentanone oxime can be used as an internal standard in the quantitative analysis of acetone in human plasma using desorption electrospray ionization mass spectrometry (DESI-MS) []. Acetone, a biomarker for diabetes mellitus, is derivatized into its oxime form prior to analysis. By comparing the signal intensity of the acetone oxime derivative to that of the known concentration of 4-methyl-2-pentanone oxime, accurate quantification of acetone levels in plasma samples can be achieved.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)

![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)

![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)